Cas no 613676-07-6 (1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene)
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Bis(trimethylsilyl)-1,4-phenylene Triflate
- 1,4-Bis(trimethylsilyl)phenyl-2,5-bis(triflate)
- 2,5-bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)
- 1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene
- 2,5-bis(trimethylsilyl)-1,4-phenylenyl bis(trifluoromethanesulfonate)
- [4-(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)phenyl] trifluoromethanesulfonate
- B5559
- AS-84263
- MFCD29067307
- 613676-07-6
- D89145
- BZSLFYMKJPECFT-UHFFFAOYSA-N
- 4-(trifluoromethanesulfonyloxy)-2,5-bis(trimethylsilyl)phenyl trifluoromethanesulfonate
- 2,5-bis(trimethylsilyl)-1,4-phenylenebis(trifluoromethanesulfonate)
-
- MDL: MFCD29067307
- Inchi: 1S/C14H20F6O6S2Si2/c1-29(2,3)11-7-10(26-28(23,24)14(18,19)20)12(30(4,5)6)8-9(11)25-27(21,22)13(15,16)17/h7-8H,1-6H3
- InChI Key: BZSLFYMKJPECFT-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OC1C([H])=C(C(=C([H])C=1[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OS(C(F)(F)F)(=O)=O)[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 518.01440274g/mol
- Monoisotopic Mass: 518.01440274g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 746
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104
Experimental Properties
- Melting Point: 105.0 to 109.0 deg-C
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- PackingGroup:II
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870024-200mg |
2,5-Bis(trimethylsilyl)-1,4-phenylene Bis(trifluoromethanesulfonate) |
613676-07-6 | 98% | 200mg |
¥1,080.00 | 2022-09-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X75545-200mg |
2,5-Bis(trimethylsilyl)-1,4-phenylene Bis(trifluoromethanesulfonate) |
613676-07-6 | 98% | 200mg |
¥868.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5559-1G |
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene |
613676-07-6 | 98.0%(GC) | 1G |
¥1990.0 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5559-1G |
2,5-Bis(trimethylsilyl)-1,4-phenylene Bis(trifluoromethanesulfonate) |
613676-07-6 | >98.0%(GC) | 1g |
¥1490.00 | 2024-04-16 | |
| eNovation Chemicals LLC | Y1243085-250mg |
2,5-Bis(trimethylsilyl)-1,4-phenylene Bis(trifluoromethanesulfonate) |
613676-07-6 | 98% | 250mg |
$135 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1243085-1g |
2,5-Bis(trimethylsilyl)-1,4-phenylene Bis(trifluoromethanesulfonate) |
613676-07-6 | 98% | 1g |
$375 | 2023-05-17 | |
| abcr | AB391661-500 mg |
1,4-Bis(trimethylsilyl)phenyl-2,5-bis(triflate); . |
613676-07-6 | 500 mg |
€190.00 | 2023-07-19 | ||
| abcr | AB391661-1 g |
1,4-Bis(trimethylsilyl)phenyl-2,5-bis(triflate); . |
613676-07-6 | 1 g |
€320.00 | 2023-07-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5559-1G |
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene |
613676-07-6 | 98.0%(GC) | 1g |
¥1490.0 | 2024-07-20 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B304142-200mg |
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene |
613676-07-6 | 98% | 200mg |
¥1058.90 | 2023-09-04 |
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene Suppliers
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene
Introduction to 1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene (CAS No. 613676-07-6)
1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and chemical properties. This compound, identified by the CAS number 613676-07-6, features a benzene core substituted with trifluoromethylsulfonyloxy and trimethylsilyl groups. The presence of these functional groups imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various applications.
The structural configuration of this compound is particularly noteworthy. The benzene ring is symmetrically substituted at the 1,4 and 2,5 positions, creating a highly stable framework that is resistant to degradation under typical laboratory conditions. The trifluoromethylsulfonyloxy groups introduce electron-withdrawing effects, which can modulate the reactivity of the molecule in various chemical transformations. Additionally, the trimethylsilyl groups provide hydrophobicity and protect certain reactive sites within the molecule, making it an excellent candidate for further functionalization.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine-containing substituents due to their ability to enhance metabolic stability and binding affinity in pharmaceutical applications. The compound 1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene exemplifies this trend. Its unique structure has been explored in several cutting-edge research projects aimed at developing new therapeutic agents and advanced materials.
One of the most compelling aspects of this compound is its potential use as a building block in the synthesis of more complex molecules. The presence of both trifluoromethylsulfonyloxy and trimethylsilyl groups allows for selective functionalization at multiple sites, enabling chemists to tailor the properties of the final product to meet specific requirements. This flexibility has made it a popular choice in academic and industrial research laboratories.
The compound's stability under various conditions also makes it an attractive candidate for long-term storage and transportation. Unlike many reactive intermediates that require stringent handling protocols, 1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene can be stored under ambient conditions without significant degradation. This feature reduces the logistical burden associated with its use and broadens its applicability in different research settings.
In the realm of pharmaceutical research, this compound has been investigated for its potential role in drug discovery. The electron-withdrawing nature of the trifluoromethylsulfonyloxy groups can influence the pharmacokinetic properties of molecules derived from it, potentially enhancing their bioavailability and efficacy. Furthermore, the protecting effect of the trimethylsilyl groups allows for selective deprotection steps during drug synthesis, providing researchers with greater control over the reaction pathway.
The use of this compound in materials science is equally promising. Its unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors. The fluorine atoms can improve charge transport properties, while the bulky silyl groups can enhance thermal stability. These attributes are crucial for developing high-performance electronic devices that require reliability under extreme conditions.
The synthesis of 1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene is a complex process that requires precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled more efficient production methods, reducing costs and improving yields. These improvements have made it more accessible for researchers to explore its potential applications without significant financial constraints.
The compound's versatility extends to its use as a ligand in catalytic systems. The combination of electron-withdrawing and hydrophobic groups can stabilize transition metal centers, enhancing catalytic activity in various transformations. This application has been explored in cross-coupling reactions, where it serves as an effective ligand for palladium and other transition metals.
In conclusion, 1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene, identified by CAS number CAS No. 613676-07-6, is a multifaceted compound with significant potential in pharmaceutical research and materials science. Its unique structural features make it an excellent intermediate for synthesizing complex molecules with tailored properties. As research continues to uncover new applications for this compound, its importance is likely to grow further.
613676-07-6 (1,4-Bis(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)benzene) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)